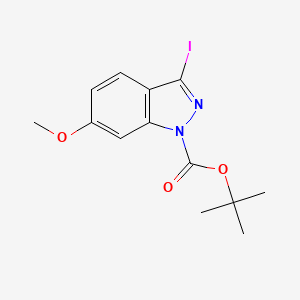
N-Boc-3-iodo-6-methoxy-1H-indazole
Vue d'ensemble
Description
“N-Boc-3-iodo-6-methoxy-1H-indazole” is a chemical compound with the molecular formula C13H15IN2O3 . It has an average mass of 374.174 Da and a monoisotopic mass of 374.012726 Da .
Synthesis Analysis
The synthesis of indazoles, including compounds like “N-Boc-3-iodo-6-methoxy-1H-indazole”, has been a subject of research in recent years . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The molecular structure of “N-Boc-3-iodo-6-methoxy-1H-indazole” includes 5 hydrogen bond acceptors, no hydrogen bond donors, and 3 freely rotating bonds . It has a polar surface area of 53 Ų .
Chemical Reactions Analysis
The synthesis of indazoles involves various chemical reactions. For instance, a Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described . This reaction forms a wide variety of 1H-indazoles in good to excellent yields .
Physical And Chemical Properties Analysis
“N-Boc-3-iodo-6-methoxy-1H-indazole” has a density of 1.6±0.1 g/cm³, a boiling point of 432.6±48.0 °C at 760 mmHg, and a flash point of 215.4±29.6 °C . It has a molar refractivity of 80.4±0.5 cm³ and a molar volume of 230.2±7.0 cm³ .
Applications De Recherche Scientifique
Click Chemistry in Drug Discovery
Click chemistry, a modular approach utilizing the most practical and reliable chemical transformations, is increasingly applied in drug discovery. It involves lead finding, combinatorial chemistry, and bioconjugation reactions for proteomics and DNA research. The copper-(I)-catalyzed 1,2,3-triazole formation from azides and terminal acetylenes is notably powerful, producing triazole products that associate with biological targets through hydrogen bonding and dipole interactions (Kolb & Sharpless, 2003).
Synthesis of Arylsubstituted Indazoles
A general synthesis approach for 1,3-diarylsubstituted indazoles involves a two-step Suzuki cross-coupling/deprotection/N-arylation sequence starting from 3-iodo-N-Boc indazole derivatives. This process allows for rapid access to these compounds, demonstrating the versatility of N-Boc-3-iodo-6-methoxy-1H-indazole in synthesizing indazole derivatives (Salovich, Lindsley, & Hopkins, 2010).
Suzuki-Type Cross-Coupling Reaction
The Suzuki Type cross-coupling reaction of 3-iodoindazoles with aryl and heteroaryl boronic acids provides a general route to 3-arylindazoles, demonstrating the compound's utility in synthesizing pharmacologically relevant structures (Collot, Dallemagne, Bovy, & Rault, 1999).
Mitsunobu Reaction for Indazole Construction
The Mitsunobu reaction, applied to ortho-aminobenzoximes, induces cyclodehydration to deliver N1-substituted and N1-Boc 1H-indazoles. This method represents a novel application of the Mitsunobu reaction for constructing the 1H-indazole nucleus, highlighting the synthetic versatility of N-Boc-3-iodo-6-methoxy-1H-indazole (Conlon, Konsein, Morel, Chan, & Fletcher, 2019).
Corrosion Inhibition Studies
Triazole derivatives have been synthesized and investigated as corrosion inhibitors for mild steel in acid media. The adsorption behavior of these compounds suggests their potential utility in corrosion protection, linking the chemistry of triazoles, including those derived from N-Boc-3-iodo-6-methoxy-1H-indazole, to applications in materials science (Li, He, Pei, & Hou, 2007).
Propriétés
IUPAC Name |
tert-butyl 3-iodo-6-methoxyindazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IN2O3/c1-13(2,3)19-12(17)16-10-7-8(18-4)5-6-9(10)11(14)15-16/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLUAJJJPLQHSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)OC)C(=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901186135 | |
| Record name | 1,1-Dimethylethyl 3-iodo-6-methoxy-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901186135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-3-iodo-6-methoxy-1H-indazole | |
CAS RN |
1190319-68-6 | |
| Record name | 1,1-Dimethylethyl 3-iodo-6-methoxy-1H-indazole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190319-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-iodo-6-methoxy-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901186135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Phenyl(pyridin-3-ylmethyl)amino]acetic acid](/img/structure/B1523415.png)

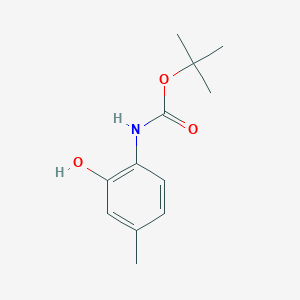
![1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B1523424.png)
![1-[(3-Bromophenyl)methyl]piperidine-2,6-dione](/img/structure/B1523425.png)


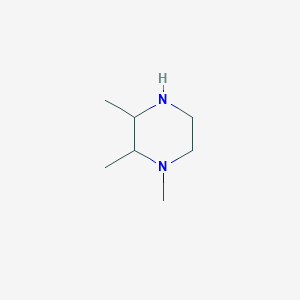
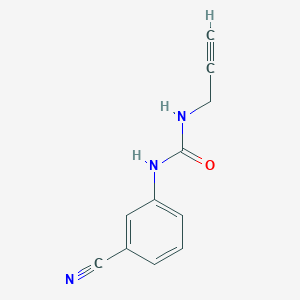
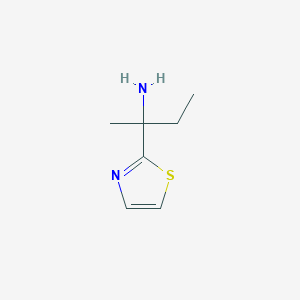
![3-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B1523433.png)
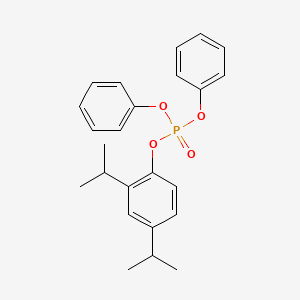
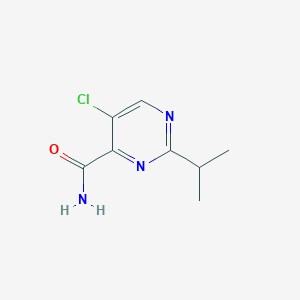
![5-[3-(Aminomethyl)phenyl]thiophene-2-carbonitrile](/img/structure/B1523436.png)